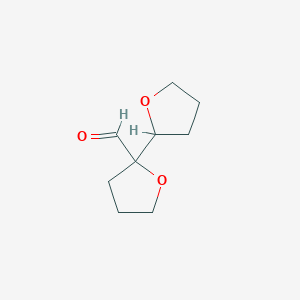

2-(Oxolan-2-YL)oxolane-2-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

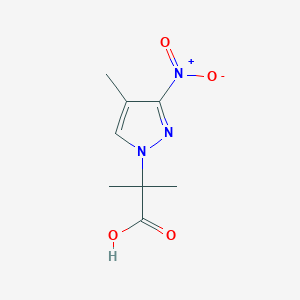

“2-(Oxolan-2-YL)oxolane-2-carbaldehyde” is a chemical compound with the molecular formula C9H14O3. It is not intended for human or veterinary use and is used for research purposes .

Molecular Structure Analysis

The molecular weight of “this compound” is 170.208. The exact mass is 142.099379685 g/mol . The compound has 2 hydrogen bond acceptors and 1 rotatable bond .Physical And Chemical Properties Analysis

“this compound” is an oil at room temperature . It has a molecular weight of 170.208. The compound has a topological polar surface area of 18.5 .Aplicaciones Científicas De Investigación

Supramolecular Chemistry

"2-(Oxolan-2-YL)oxolane-2-carbaldehyde" has not been directly cited in the literature I accessed, but related compounds have shown significant potential. For instance, 1-methyl-1H-pyrrole-2-carbaldehyde oxime was used as a ligand for coordinating paramagnetic transition metal ions, leading to a new {Mn(III)25} barrel-like cluster. This cluster, linked via Na(+) cations into a 1D polymeric topology, exhibits single-molecule magnetic behavior, indicating potential applications in the development of molecular magnets for information storage or quantum computing (Giannopoulos et al., 2014).

Organic Synthesis

Research into related analogs, such as 2-chloroquinoline-3-carbaldehyde, has been extensive. These compounds are used in synthesizing quinoline ring systems and constructing fused or binary quinoline-cord heterocyclic systems. Their biological evaluation and synthetic applications have been illustrated, pointing to a broad range of potential applications in medicinal chemistry and drug development (Hamama et al., 2018).

Catalysis and Synthesis Techniques

The literature describes the microwave-assisted synthesis of novel 2H-Chromene derivatives bearing Phenylthiazolidinones, showcasing a method to efficiently produce compounds with significant antimicrobial activity against various bacteria and fungi. This highlights the potential of using this compound related compounds in the development of new antimicrobial agents (El Azab et al., 2014).

Material Science and Corrosion Inhibition

Thiophene derivatives have been explored as corrosion inhibitors for aluminum alloys in acidic media. By extension, compounds related to "this compound" could potentially be tailored for specific applications in protecting metals from corrosion, thus extending their lifecycle in industrial applications (Arrousse et al., 2022).

Biomass-derived Chemicals

Furan-2-carbaldehydes, closely related to the query compound, have been used as green C1 building blocks for synthesizing bioactive quinazolin-4(3H)-ones through ligand-free photocatalytic C–C bond cleavage. This application highlights the growing interest in utilizing biomass-derived chemicals for eco-friendly synthesis approaches, potentially opening new pathways for the synthesis of pharmaceuticals and agrochemicals (Yu et al., 2018).

Safety and Hazards

The compound is not intended for human or veterinary use and should be handled with care . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to avoid getting the compound in eyes, on skin, or on clothing . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling the compound .

Propiedades

IUPAC Name |

2-(oxolan-2-yl)oxolane-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c10-7-9(4-2-6-12-9)8-3-1-5-11-8/h7-8H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZYPCMDLBWCMJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C2(CCCO2)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,4,5,5-Tetramethyl-2-spiro[2.5]octan-2-yl-1,3,2-dioxaborolane](/img/structure/B2984081.png)

![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2984093.png)

![4-[(Tert-butyldimethylsilyl)oxy]-2,6-dimethylphenylboronic acid](/img/structure/B2984095.png)

![N-(2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2984096.png)

![3-(Propan-2-yl)-7-thia-2-azaspiro[3.5]nonan-1-one](/img/structure/B2984097.png)

![N-(4,5,6,7,8,9-Hexahydrocycloocta[d][1,3]thiazol-2-yl)prop-2-enamide](/img/structure/B2984100.png)

methanone](/img/structure/B2984103.png)